Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone
Overview
Description
Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone: is a synthetic compound known for its role as a caspase-8 inhibitor. Caspase-8 is an enzyme that plays a critical role in the process of apoptosis, or programmed cell death. This compound is often used in scientific research to study the mechanisms of apoptosis and to explore potential therapeutic applications in diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .
Mechanism of Action
Target of Action
Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone, also known as Z-IETD-FMK, primarily targets caspase-8 , a key enzyme involved in the initiation of apoptosis . Caspase-8 plays a crucial role in the extrinsic pathway of apoptosis, which is triggered by external signals .
Mode of Action
Z-IETD-FMK acts as an irreversible inhibitor of caspase-8 . It binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby blocking the progression of apoptosis .
Biochemical Pathways
By inhibiting caspase-8, Z-IETD-FMK affects the extrinsic pathway of apoptosis . This pathway is typically initiated by the binding of death ligands to their respective receptors, leading to the activation of caspase-8 . Inhibition of caspase-8 by Z-IETD-FMK prevents the downstream activation of other caspases, ultimately blocking apoptosis .
Result of Action
The inhibition of caspase-8 by Z-IETD-FMK results in the suppression of apoptosis . This can have various effects at the cellular level, depending on the context. For instance, it has been used to study the activity of caspase-8 in porcine kidney cells and its effects on porcine parvovirus (PPV)-induced caspase-3 activity in steroidogenic luteal cells .
Action Environment
The action, efficacy, and stability of Z-IETD-FMK can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, it is recommended to be stored at -20°C, indicating that temperature can affect its stability . .
Biochemical Analysis
Biochemical Properties
Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone interacts with caspase-8, an enzyme involved in the initiation of apoptosis or programmed cell death . The compound inhibits the activity of caspase-8, thereby influencing the biochemical reactions associated with apoptosis .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a caspase-8 inhibitor. By inhibiting caspase-8, it can potentially prevent the initiation of apoptosis, thereby influencing cell survival .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to caspase-8 and inhibiting its activity . This prevents the cascade of events that would normally lead to apoptosis.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone involves multiple steps, starting from the individual amino acids The process typically includes the protection of functional groups, coupling of amino acids, and deprotection stepsThe reaction conditions often involve the use of organic solvents like methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group is highly reactive and can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like methanol and DMSO, under mild to moderate temperatures to prevent the decomposition of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reactions with amines can lead to the formation of amide derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
Chemistry: In chemistry, Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone is used as a tool to study the reactivity of fluoromethylketone groups and to develop new synthetic methodologies for the preparation of similar compounds .
Biology: In biological research, this compound is widely used to study the role of caspase-8 in apoptosis. It helps in understanding the signaling pathways involved in cell death and survival, which is crucial for developing therapies for diseases like cancer .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. By inhibiting caspase-8, it can prevent the unwanted apoptosis of cells, which is beneficial in conditions like neurodegenerative diseases and ischemic injuries .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting apoptosis-related pathways. It serves as a lead compound for designing more potent and selective caspase inhibitors .
Comparison with Similar Compounds
Z-Val-Ala-Asp(OMe)-fluoromethylketone: Another caspase inhibitor with a similar structure but different amino acid sequence.
Z-Phe-Ala-fluoromethylketone: A caspase inhibitor with a different amino acid sequence and specificity for different caspases.
Uniqueness: Z-Ile-Glu(OMe)-Thr-DL-Asp(OMe)-fluoromethylketone is unique due to its specific inhibition of caspase-8. The presence of the fluoromethylketone group provides irreversible inhibition, making it a valuable tool for studying long-term effects on apoptosis. Its cell-permeable nature allows it to be used in various in vitro and in vivo studies .
Properties
IUPAC Name |
methyl (4S)-5-[[(2S,3R)-1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21?,25-,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLCQASLWHYEMX-KQURNKOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43FN4O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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